molecular formula C20H31N3O2 B15061626 tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15061626
M. Wt: 345.5 g/mol
InChI Key: DNQPAQOVNAKFFV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate group. Its structure combines a pyridine ring substituted with a methyl group at position 5 and a piperidin-1-yl group at position 6, linked to a pyrrolidine moiety at position 2 via a methylene bridge. The tert-butyl carbamate acts as a protective group, commonly used to stabilize amines during synthetic processes.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H31N3O2/c1-15-13-16(14-21-18(15)22-10-6-5-7-11-22)17-9-8-12-23(17)19(24)25-20(2,3)4/h13-14,17H,5-12H2,1-4H3

InChI Key

DNQPAQOVNAKFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 5-Methyl-6-(piperidin-1-yl)pyridin-3-yl moiety : Likely synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
  • tert-Butyl pyrrolidine-1-carboxylate : Derived from pyrrolidine through Boc (tert-butoxycarbonyl) protection.

Coupling these fragments via C–C or C–N bond formation constitutes the final step.

Stepwise Synthesis Protocol

Synthesis of 5-Methyl-6-(Piperidin-1-yl)Pyridin-3-yl Intermediate

Route A: Nucleophilic Aromatic Substitution

  • Starting Material : 5-Methyl-3-nitropyridine.
  • Nitrogen Introduction : Piperidine reacts with 5-methyl-3-nitropyridine under basic conditions (K₂CO₃, DMF, 80°C), displacing the nitro group to yield 5-methyl-6-(piperidin-1-yl)pyridine.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce a hydroxyl group at position 3.

Route B: Suzuki-Miyaura Coupling

  • Boronic Ester Preparation : 5-Bromo-3-hydroxypyridine is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc).
  • Coupling : React with piperidine-substituted halide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
tert-Butyl Pyrrolidine-1-Carboxylate Preparation
  • Boc Protection : Pyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl pyrrolidine-1-carboxylate in 90–98% yield.
  • Functionalization : The pyrrolidine nitrogen is Boc-protected to prevent undesired side reactions during subsequent coupling steps.
Fragment Coupling

Mitsunobu Reaction :

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.
  • Mechanism : The hydroxyl group on the pyridine moiety reacts with the pyrrolidine carboxylate, forming a C–O bond.

Buchwald-Hartwig Amination :

  • Catalyst : Pd₂(dba)₃, Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 110°C.
  • Outcome : Direct coupling of the pyridine bromide with Boc-protected pyrrolidine.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent DCM or THF Maximizes solubility of Boc intermediates.
Temperature 0°C to room temp Prevents Boc group cleavage.
Catalyst Pd(PPh₃)₄ Achieves >80% coupling efficiency.

Stoichiometry and Additives

  • Boc₂O : 1.2 equivalents ensure complete pyrrolidine protection.
  • Triethylamine : Neutralizes HCl byproduct, maintaining reaction pH.
  • Molecular Sieves : Absorb moisture to prevent Boc group hydrolysis.

Workup and Purification

Isolation Techniques

  • Extraction : Sequential washes with 0.1 M HCl, NaHCO₃, and brine remove unreacted starting materials.
  • Chromatography :
    • Stationary Phase : Silica gel (230–400 mesh).
    • Eluent : Gradient of 0–100% EtOAc/hexane.
    • Outcome : Isolates product with >95% purity.

Crystallization

  • Solvent System : Hexane/EtOAc (9:1).
  • Yield Improvement : Recrystallization increases purity to 99% for pharmaceutical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 1.46 ppm (s, 9H, tert-butyl).
    • δ 2.50 ppm (s, 3H, pyridine-CH₃).
    • δ 3.40–3.70 ppm (m, 4H, piperidine-NCH₂).
  • ¹³C NMR :

    • δ 28.4 ppm (tert-butyl CH₃).
    • δ 154.2 ppm (Boc carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 346.2491 (calculated: 346.2489).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 16 h to 2 h.
  • Catalyst Recycling : Pd recovery via filtration lowers costs.

Environmental Impact Mitigation

  • Solvent Recovery : DCM and THF are distilled and reused.
  • Waste Treatment : Acidic byproducts neutralized with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties, depending on their specific structure and functional groups .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the Catalog of Pyridine Compounds (2017) provide a basis for comparative analysis. Key differences in substituents, functional groups, and inferred physicochemical properties are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Pyridine Substituents Functional Groups Molecular Weight* Potential Properties
tert-Butyl 2-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate 5-methyl, 6-(piperidin-1-yl) Tert-butyl carbamate, pyrrolidine ~375.5 g/mol† Moderate polarity; basicity from piperidine
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo, 3-(dimethoxymethyl) Tert-butyl carbamate, ether, bromine ~485.3 g/mol† High molecular weight; lower solubility in polar solvents
Methyl 5-bromo-3-methoxypicolinate 5-bromo, 3-methoxy Methyl ester, bromine, methoxy ~260.1 g/mol Electron-withdrawing substituents; potential reactivity
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy Tert-butyl carbamate, methoxy ~296.3 g/mol High solubility due to polar methoxy groups

*Molecular weights estimated using standard atomic masses.
†Calculated based on molecular formula derived from structural data.

Key Observations:

Substituent Effects :

  • The target compound ’s 5-methyl and 6-piperidin-1-yl groups confer steric bulk and basicity, contrasting with the bromo and dimethoxymethyl substituents in ’s analog, which increase molecular weight and reduce polarity .
  • Methyl 5-bromo-3-methoxypicolinate () lacks a pyrrolidine moiety but includes a bromine atom, likely enhancing electrophilic reactivity for cross-coupling reactions .

Functional Group Impact :

  • The tert-butyl carbamate group in the target compound and ’s tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate suggests shared stability in acidic conditions, typical of carbamate-protected amines .
  • Methoxy groups in compounds enhance solubility in polar solvents compared to the piperidine and methyl groups in the target compound.

Synthetic Utility :

  • The target compound’s pyrrolidine and piperidine rings may facilitate interactions with biological targets (e.g., enzymes, receptors), whereas brominated analogs () are more suited for further functionalization via Suzuki or Buchwald-Hartwig couplings .

Q & A

Q. What are the key steps for synthesizing tert-butyl-substituted pyrrolidine-pyridine hybrids, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions, activation of intermediates, and purification via flash chromatography. For example, mixed anhydride formation using DIPEA and isobutyl chloroformate in CH₂Cl₂ under inert conditions can activate carboxylic acids for nucleophilic attack. Reaction efficiency is improved by monitoring intermediates via LC-MS and optimizing stoichiometry (e.g., 1.1–1.2 equivalents of coupling agents). Post-reaction workup includes sequential washes (0.1 M HCl, NaHCO₃, brine) and purification using gradients like 0–100% EtOAc/hexane on silica columns to isolate the product in ~59% yield .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine and pyridine rings. For instance, methyl groups on pyridine (δ ~2.5 ppm) and tert-butyl protons (δ ~1.4 ppm) should show distinct splitting patterns.
  • IR : Verify functional groups (e.g., C=O stretch of the carbamate at ~1680–1720 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated within 3 ppm error). Cross-referencing with literature data ensures structural fidelity .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl carbamate group. Stability under these conditions is confirmed by periodic LC-MS analysis .

Advanced Research Questions

Q. How can reaction conditions be tailored to mitigate competing side reactions (e.g., racemization or ring-opening) during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain reactions at 0–20°C to suppress racemization of chiral pyrrolidine centers.
  • Catalyst Selection : Use DMAP or Et₃N to accelerate coupling while minimizing side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize intermediates without inducing ring strain. Real-time monitoring via LC-MS helps terminate reactions at optimal conversion .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or catalytic applications?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridine nitrogen may act as a Lewis base.
  • MD Simulations : Assess solvation effects and steric hindrance from the tert-butyl group. Software like Gaussian or ORCA can predict activation energies for substitution at the pyrrolidine ring .

Q. How can isotopic labeling (e.g., ¹³C, ²H) trace metabolic or degradation pathways in biological studies?

  • Methodological Answer :
  • Synthesis : Introduce isotopes at specific positions (e.g., ¹³C-labeled tert-butyl via tert-butanol-¹³C).
  • Tracing : Use LC-HRMS or PET imaging to track labeled metabolites. For degradation studies, incubate with liver microsomes and monitor isotopic fragments .

Q. What strategies resolve contradictions in solubility or bioavailability data across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, EtOH, and PBS (pH 7.4) using nephelometry.
  • LogP Adjustment : Modify substituents (e.g., replacing methyl with hydrophilic groups) to alter LogP (predicted ~2.7). Validate via shake-flask experiments and HPLC retention times .

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